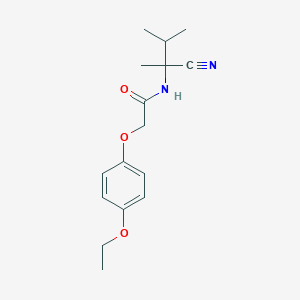![molecular formula C13H14N4OS B2785725 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine CAS No. 894038-96-1](/img/structure/B2785725.png)
2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine” is a type of heterocyclic compound . It is part of a class of molecules that have been studied for their potential anticancer properties . The compound has been synthesized employing three-component and three-stage synthetic protocols .
Synthesis Analysis
The synthesis of this compound involves a series of reactions . The compound has been synthesized employing three-component and three-stage synthetic protocols . The structures of these compounds were supported by FT-IR, 1HNMR, 13CNMR, and Mass spectra .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold . The compound has a molecular formula of C13H14N4OS .Chemical Reactions Analysis
The compound has been studied for its antitumor activity in the NCI 60 lines screen . Some compounds present excellent anticancer properties at 10 μM .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.341 Da . The compound has been characterized by mass spectra, 1HNMR, 13CNMR .Wirkmechanismus
Mode of Action
The compound interacts with Top1, inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in DNA replication and transcription processes.
Biochemical Pathways
The inhibition of Top1 affects the DNA replication and transcription pathways. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s action results in the inhibition of Top1, leading to disruptions in DNA replication and transcription . This disruption can cause cell cycle arrest and apoptosis, particularly in cancer cells . Therefore, the compound may have potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine in lab experiments is its potential as a multi-purpose compound. The compound has been shown to have various pharmacological properties, which makes it a versatile tool for studying different diseases and biological processes. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine. One direction is to further investigate the compound's potential as an anticancer agent. Studies have shown promising results in breast cancer cells, but more research is needed to determine its efficacy in other types of cancer. Another direction is to explore the compound's potential as an anti-inflammatory agent. Inflammation is a common factor in many diseases, and the compound's ability to reduce inflammation may have therapeutic potential. Additionally, future studies could investigate the compound's potential as an antibacterial and antifungal agent, as well as its antioxidant properties.
Synthesemethoden
The synthesis of 2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 2-(4-methoxyphenyl)thiazolidin-4-one. This intermediate is then reacted with hydrazine hydrate to form 2-(4-methoxyphenyl)-5-(1,2,4-triazol-3-yl)thiazole. Finally, the compound is treated with ethyl chloroacetate to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-Methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethanamine has been studied for its potential use in the treatment of various diseases. One study found that the compound exhibited significant anticancer activity against breast cancer cells. Another study showed that the compound had potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-18-11-4-2-9(3-5-11)12-15-13-17(16-12)10(6-7-14)8-19-13/h2-5,8H,6-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZUYVSVNVJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2785645.png)

![1-[2-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2785649.png)

![3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2785652.png)
![2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2785653.png)

![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-phenylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2785656.png)

![5-((4-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785658.png)
![4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2785661.png)
![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2785664.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)